1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid

Continuous Flow Chemistry Process Scale-Up Carboxylation

CNS drug programs often stall when promising piperidine leads show poor metabolic stability or high clearance. 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid (CAS 661458-34-0) is a direct, isosteric solution that preserves the carboxylic acid vector while introducing a conformation-locking 4,4-difluoro motif. - Lowers piperidine amine pKa by ~2 units, directly improving blood-brain barrier penetration. - The gem-difluoro group raises the nitrogen inversion barrier to ~13.7 kcal/mol, reducing entropic binding penalties. - Sourced via scalable continuous flow carboxylation (demonstrated at 400 g scale), ensuring gram-to-kilogram supply for lead optimization through preclinical toxicology.

Molecular Formula C11H17F2NO4
Molecular Weight 265.25 g/mol
CAS No. 661458-34-0
Cat. No. B1600116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid
CAS661458-34-0
Molecular FormulaC11H17F2NO4
Molecular Weight265.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F
InChIInChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)6-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)
InChIKeyBEYLYGCFFXJNQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid (CAS 661458-34-0) – A Regiospecific 4,4-Difluoro Building Block for Drug Discovery


1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid (CAS 661458-34-0) is a Boc-protected, gem-difluorinated piperidine α-amino acid building block [1]. The 4,4-difluoro substitution pattern imposes a strong conformational bias that distinguishes it from non-fluorinated or regioisomeric piperidine carboxylic acids. Its scalable synthesis via continuous flow carboxylation has been demonstrated at the 400 g scale, making it accessible for medicinal chemistry programs [2].

Why Unsubstituted or 3‑Carboxy Regioisomers Cannot Replace 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid (CAS 661458-34-0)


Simple replacement of this compound with non-fluorinated piperidine-2-carboxylic acids or the 4,4-difluoropiperidine-3-carboxylic acid regioisomer fails because the 4,4-difluoro α-amino acid motif simultaneously modulates basicity (pKa), lipophilicity (LogP), and metabolic stability in a regiospecific manner. The 2-carboxylic acid position enables direct incorporation as a conformationally constrained amino acid surrogate, while the gem-difluoro group raises the nitrogen inversion barrier to ~13.5–13.9 kcal/mol, locking the ring into a preferred conformation. These properties cannot be replicated by simple mono-fluorinated or non-fluorinated analogues [1].

Quantitative Differentiation of 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid (CAS 661458-34-0) from Comparator Building Blocks


Continuous Flow Synthesis Enables 400 g/Day Production, Exceeding Batch Availability of Analogues

A continuous flow carboxylation process delivers 400 g of 1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid in a single day. In contrast, the non-fluorinated 1-Boc-piperidine-2-carboxylic acid is typically produced via batch carboxylation at lower throughput, and the 3-carboxy regioisomer lacks a published scale-up route of comparable magnitude [1].

Continuous Flow Chemistry Process Scale-Up Carboxylation

4,4-Difluoro Substitution Reduces Basicity by ~2 pKa Units Versus Piperidine, Enhancing CNS Drug-Likeness

In a systematic study of fluorinated saturated heterocyclic amines (Melnykov et al., 2023), 4,4-difluoropiperidine exhibits a predicted pKa of approximately 8.2, compared to piperidine’s pKa of ~10.6. The target compound, incorporating this 4,4-difluoro scaffold with a 2-carboxylic acid, retains this reduced basicity, which is critical for minimizing P-glycoprotein efflux and reducing hERG liability in CNS-targeted programs .

pKa modulation CNS drug design Fluorine chemistry

High Metabolic Stability of 4,4-Difluoropiperidine Scaffold in Human Liver Microsomes

The Melnykov et al. (2023) study reports that 4,4-difluoropiperidine exhibits high metabolic stability in intrinsic microsomal clearance assays, with the majority of difluorinated piperidine derivatives showing low clearance. This contrasts with piperidine itself, which undergoes rapid N-dealkylation and oxidation, leading to high clearance .

Metabolic stability Intrinsic clearance ADME

Conformational Lock of 4,4-Difluoro Group Raises N-H Inversion Barrier to ~13.7 kcal/mol

Fluorine NMR spectroscopy measurements (Yousif & Roberts, 1968) determined the activation energy for N-H inversion in 4,4-difluoropiperidine to be 13.5–13.9 kcal/mol. By comparison, the inversion barrier for unsubstituted piperidine is approximately 6–7 kcal/mol. The doubled barrier locks the ring in a single conformer on the NMR timescale, providing a rigid scaffold that can enhance binding specificity [1].

Conformational analysis Piperidine ring flip Fluorine effect

2-Carboxy Regiochemistry Enables Direct Incorporation as a Constrained Proline or Pipecolic Acid Mimic

The 2-carboxylic acid position in this compound allows it to function as a protected α-amino acid, replacing proline or pipecolic acid in peptide and macrocyclic inhibitor design. The 3-carboxy regioisomer (CAS 1303974-65-3) cannot serve the same function because the acid is on the β-carbon, which significantly alters the geometry and hydrogen-bonding pattern within active sites .

Constrained amino acids Peptide mimetics Proline replacement

Optimal Scientific and Industrial Deployment for 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid (CAS 661458-34-0)


CNS Drug Discovery Requiring Reduced Basicity and High Metabolic Stability

This building block is ideal for medicinal chemistry programs targeting the central nervous system where lowering the pKa of a basic amine improves brain penetration. The 4,4-difluoro scaffold reduces pKa by ~2 units versus piperidine, while intrinsic microsomal clearance data indicate high metabolic stability across analogues, directly addressing two major attrition risks in CNS drug development .

Scalable Production of Conformationally Constrained Peptide or Macrocyclic Inhibitors

The compound’s 2-carboxylic acid position allows it to replace proline or pipecolic acid in constrained peptide sequences, and the rigid conformer (Eₛ barrier ~13.7 kcal/mol) reduces entropic penalties upon target binding. The continuous flow synthesis ensures gram-to-kilogram scalability for lead optimization and preclinical toxicology batches [1].

SAR Progression for Orexin Receptor Antagonist or FAAH Inhibitor Programs

When SAR exploration on non-fluorinated piperidine leads reveals favorable pharmacology but poor metabolic stability or high clearance, the 4,4-difluoropiperidine-2-carboxylic acid building block provides a direct, isosteric replacement candidate. The regiospecific 2-carboxy positioning maintains the vector of the carboxylic acid group, ensuring compatibility with existing pharmacophore models while introducing the 4,4-difluoro modification .

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